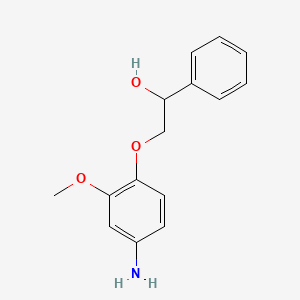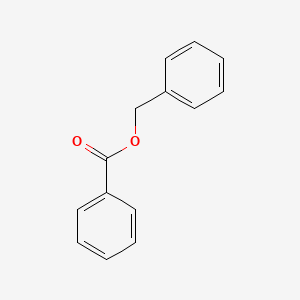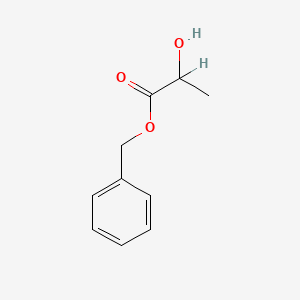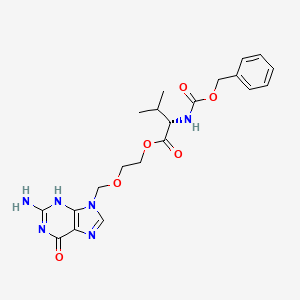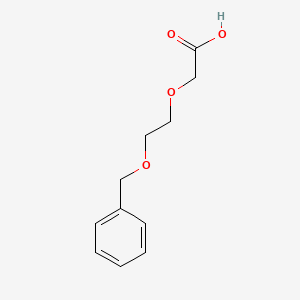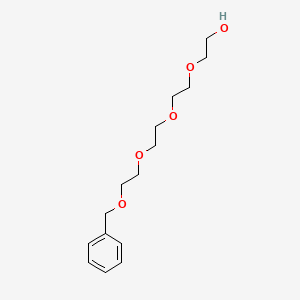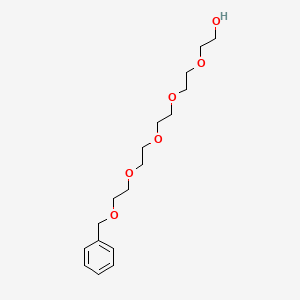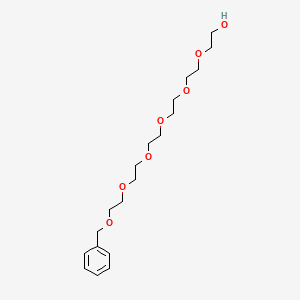
PMCDG dipivoxil
概要
説明
ベシフォビルジピボキシルは、B型肝炎ウイルス(HBV)ポリメラーゼの経口投与可能な小分子阻害剤です。 これは、ウイルスの複製機構を阻害することによりウイルス増殖を阻害するように設計された新規抗ウイルス剤です 。 ベシフォビルジピボキシルは、慢性B型肝炎の治療において特に重要であり、既存の治療法に代わる有望な選択肢を提供します .
準備方法
合成経路と反応条件
ベシフォビルジピボキシルの合成には、その前駆体化合物の調製から始まる複数のステップが含まれます。 主要なステップには、ヌクレオチドアナログの形成とその後のジピボキシル化によるエステル化が含まれます。 反応条件は通常、エステル化プロセスを促進するために有機溶媒と触媒の使用を伴います .
工業的生産方法
ベシフォビルジピボキシルの工業的生産は、同様の合成経路に従いますが、より大規模です。 このプロセスは、効率と収率が最適化されており、最終生成物の高純度を確保するために、連続フロー反応器と高度な精製技術を使用することがよくあります .
化学反応の分析
反応の種類
ベシフォビルジピボキシルは、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は、酸化する剤によって促進されることが多く、酸素の付加または水素の除去を伴います。
還元: 酸化の反対で、この反応は、還元剤を使用して、水素の付加または酸素の除去を伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、水酸化ナトリウムなどの求核剤などがあります。 反応条件は、特定の反応によって異なりますが、一般的には制御された温度とpHレベルを伴います .
主要な生成物
これらの反応から生成される主要な生成物には、最終的なベシフォビルジピボキシル化合物を生成するためにさらに処理されるさまざまな中間体が含まれます .
科学研究への応用
ベシフォビルジピボキシルは、次のような幅広い科学研究への応用があります。
化学: ヌクレオチドアナログとその化学的性質を研究するためのモデル化合物として使用されます。
生物学: ウイルスの複製に対する影響と、他のウイルス感染に対する治療薬としての可能性について調査されています。
科学的研究の応用
Besifovir dipivoxil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleotide analogs and their chemical properties.
Biology: Investigated for its effects on viral replication and its potential as a therapeutic agent for other viral infections.
Industry: Employed in the pharmaceutical industry for the development of new antiviral drugs and therapies.
作用機序
ベシフォビルジピボキシルは、既存のRNA鎖から新しいRNAを生成するのに重要な酵素であるHBVポリメラーゼを阻害することで作用します。 このプロセスを阻害することにより、ベシフォビルジピボキシルはウイルス増殖を効果的に阻害します。 分子標的はHBVのDNAポリメラーゼであり、関与する経路は主にウイルスの複製に関連しています .
類似の化合物との比較
ベシフォビルジピボキシルは、アデホビルやテノフォビルなどの他のヌクレオチドアナログに似ています。 これは、有望な代替手段にする独自の特徴を持っています。
アデホビル: 両方の化合物はヌクレオチドアナログですが、ベシフォビルジピボキシルは臨床試験で毒性が低く、有効性が優れていることが示されています.
テノフォビル: 構造は似ていますが、ベシフォビルジピボキシルは、特に腎臓毒性と骨毒性の点で、より好ましい安全性プロファイルを示しています.
類似の化合物
- アデホビル
- テノフォビル
- エンテカビル
- ラミブジン
ベシフォビルジピボキシルは、有効性と安全性の独自な組み合わせにより際立っており、抗ウイルス薬の武器庫に貴重な追加となります .
類似化合物との比較
Besifovir dipivoxil is similar to other nucleotide analogs such as adefovir and tenofovir. it has unique properties that make it a promising alternative:
Adefovir: Both compounds are nucleotide analogs, but besifovir dipivoxil has shown lower toxicity and better efficacy in clinical trials.
Tenofovir: While similar in structure, besifovir dipivoxil has demonstrated a more favorable safety profile, particularly in terms of renal and bone toxicity.
Similar Compounds
Besifovir dipivoxil stands out due to its unique combination of efficacy and safety, making it a valuable addition to the arsenal of antiviral agents .
特性
IUPAC Name |
[[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N5O8P/c1-20(2,3)17(28)31-12-34-36(30,35-13-32-18(29)21(4,5)6)14-33-22(7-8-22)10-27-11-25-15-9-24-19(23)26-16(15)27/h9,11H,7-8,10,12-14H2,1-6H3,(H2,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKJXDOWBVVABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(COC1(CC1)CN2C=NC3=CN=C(N=C32)N)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196062 | |
| Record name | LB 80380 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Besifovir dipivoxil is an inhibitor of the HBV polymerase. It is believed to inhibit viral proliferation by interrupting the replicating machinery of the virus. | |
| Record name | Besifovir dipivoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05020 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
441785-26-8 | |
| Record name | LB80380 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441785268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Besifovir dipivoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05020 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LB 80380 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BESIFOVIR DIPIVOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9I9P4J8IU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


